molecular formula C12H16N4O3S B2503172 N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide CAS No. 899978-60-0

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2503172
CAS No.: 899978-60-0
M. Wt: 296.35
InChI Key: PZNMGYNWKAXMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide is a complex organic compound that features both pyrrolidinone and thiazole moieties. These structural elements are known for their significant roles in medicinal chemistry and drug design due to their biological activities and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The pyrrolidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can also bind to various biological targets, enhancing the compound’s overall biological activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide is unique due to its dual presence of pyrrolidinone and thiazole moieties, which confer a combination of biological activities and chemical reactivity. This makes it a versatile compound in both research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c17-9-3-1-6-16(9)7-2-4-13-10(18)11(19)15-12-14-5-8-20-12/h5,8H,1-4,6-7H2,(H,13,18)(H,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNMGYNWKAXMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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